molecular formula C5H10N2O4 B589938 4-Amino-2-(carboxyamino)butanoic acid CAS No. 134579-53-6

4-Amino-2-(carboxyamino)butanoic acid

Cat. No.: B589938
CAS No.: 134579-53-6
M. Wt: 162.145
InChI Key: KQKMWCSVLRMPEN-UHFFFAOYSA-N
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Description

4-Amino-2-(carboxyamino)butanoic acid (CAS 134579-53-6) is a butanoic acid derivative with the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol . Its structure features a four-carbon backbone with two functional groups: an amino group (-NH₂) at position 4 and a carboxyamino group (-NH-C(=O)-OH) at position 2 (Figure 1). The compound exhibits a calculated density of 1.432 g/cm³ and a refractive index of 1.538 .

This molecule is of interest in peptide synthesis and materials science due to its dual amino and carboxy functionalities, which enable versatile chemical modifications. Computational studies on related compounds, such as 4-(carboxyamino)-benzoic acid, suggest high reactivity and dipole moments suitable for nonlinear optical applications .

Properties

CAS No.

134579-53-6

Molecular Formula

C5H10N2O4

Molecular Weight

162.145

IUPAC Name

4-amino-2-(carboxyamino)butanoic acid

InChI

InChI=1S/C5H10N2O4/c6-2-1-3(4(8)9)7-5(10)11/h3,7H,1-2,6H2,(H,8,9)(H,10,11)

InChI Key

KQKMWCSVLRMPEN-UHFFFAOYSA-N

SMILES

C(CN)C(C(=O)O)NC(=O)O

Synonyms

Butanoic acid, 4-amino-2-(carboxyamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
4-Amino-2-(carboxyamino)butanoic acid C₅H₁₀N₂O₄ 162.14 Amino, carboxyamino Peptide synthesis, optoelectronics
4-Amino-2-(aminomethyl)-3,3-dimethylbutanoic acid C₇H₁₆N₂O₂ 160.22 Amino, aminomethyl, dimethyl Increased steric hindrance
2-Amino-4-pyridin-2-yl-butyric acid C₉H₁₂N₂O₂ 180.20 Amino, pyridinyl Metal coordination, lipophilicity
2-Hydroxy-4-(methylthio)-butanoic acid C₅H₁₀O₃S 150.19 Hydroxy, methylthio Potential feed additive
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ 195.21 Amino, hydroxy, phenyl Chiral synthesis, pharmaceuticals

4-Amino-2-(aminomethyl)-3,3-dimethylbutanoic acid (CAS 743400-04-6): This analog has an aminomethyl group at position 2 and dimethyl substituents at position 2. The steric hindrance from the methyl groups may reduce enzymatic interactions compared to the target compound .

2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): The methylthio group (-SCH₃) increases sulfur-mediated reactivity, useful in metabolic pathways or feed additives .

Protected Derivatives

Table 2: Protected Derivatives
Compound Name Molecular Formula Molecular Weight Protecting Group Applications
(S)-4-Amino-2-(Boc-amino)butyric acid C₉H₁₈N₂O₄ 230.25 tert-butoxycarbonyl (Boc) Peptide synthesis (amine protection)
Z-Dab-OH (Cbz-L-2,4-diaminobutyric acid) C₁₂H₁₆N₂O₄ 252.27 Benzyloxycarbonyl (Cbz) Stepwise peptide coupling

(S)-4-Amino-2-(Boc-amino)butyric acid (CAS 62234-40-6): The Boc group protects the amino group during solid-phase peptide synthesis, preventing unwanted side reactions .

Z-Dab-OH (CAS 62234-40-6): The Cbz group offers stability under basic conditions, contrasting with Boc’s acid-labile nature .

Herbicidal Butanoic Acid Derivatives

Table 3: Herbicidal Compounds
Compound Name Molecular Formula Key Substituents Mode of Action
MCPB C₁₁H₁₃ClO₃ 4-chloro-2-methylphenoxy Synthetic auxin herbicide
2,4-DB C₁₀H₁₀Cl₂O₃ 2,4-dichlorophenoxy Disrupts plant cell growth

These compounds, such as MCPB and 2,4-DB, feature phenoxy groups attached to the butanoic acid backbone. They mimic natural auxins, inducing uncontrolled growth in target plants .

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